molecular formula C19H20N2O5S B2393397 4-[2-[4-(Benzenesulfonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde CAS No. 745060-46-2

4-[2-[4-(Benzenesulfonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde

Cat. No.: B2393397
CAS No.: 745060-46-2
M. Wt: 388.44
InChI Key: CUGJQWAQQVBLGH-UHFFFAOYSA-N
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Description

4-[2-[4-(Benzenesulfonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde is a complex organic compound that features a piperazine ring substituted with a benzenesulfonyl group and an oxoethoxybenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[4-(Benzenesulfonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde typically involves multiple steps. One common approach starts with the preparation of the piperazine derivative. This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts . The benzenesulfonyl group is then introduced via a nucleophilic aromatic substitution reaction. The final step involves the formation of the oxoethoxybenzaldehyde moiety, which can be synthesized through the reaction of an appropriate aldehyde with an oxoethoxy compound under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are critical to achieving the desired purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[2-[4-(Benzenesulfonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the benzenesulfonyl group.

Major Products

    Oxidation: Formation of 4-[2-[4-(Benzenesulfonyl)piperazin-1-yl]-2-oxoethoxy]benzoic acid.

    Reduction: Formation of 4-[2-[4-(Benzenesulfonyl)piperazin-1-yl]-2-oxoethoxy]benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-[4-(Benzenesulfonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-[4-(Benzenesulfonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The piperazine ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-[4-(Benzenesulfonyl)piperazin-1-yl]-2-oxoethoxy]benzoic acid
  • 4-[2-[4-(Benzenesulfonyl)piperazin-1-yl]-2-oxoethoxy]benzyl alcohol
  • 4-[2-[4-(Benzenesulfonyl)piperazin-1-yl]-2-oxoethoxy]benzene

Uniqueness

What sets 4-[2-[4-(Benzenesulfonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde apart from similar compounds is its unique combination of functional groups. The presence of both the benzenesulfonyl and oxoethoxybenzaldehyde moieties provides a distinct set of chemical properties, making it a versatile compound for various applications .

Properties

IUPAC Name

4-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c22-14-16-6-8-17(9-7-16)26-15-19(23)20-10-12-21(13-11-20)27(24,25)18-4-2-1-3-5-18/h1-9,14H,10-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGJQWAQQVBLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)C=O)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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